Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate
Description
Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate is a heterocyclic compound featuring a pyrimidine core substituted with methyl and trifluoromethyl groups at the 2- and 6-positions, respectively. The piperidine ring at the 4-position of the pyrimidine is further modified with a tert-butyl carbamate group. This structural motif is common in medicinal chemistry, where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the carbamate acts as a protective group or prodrug moiety .
Properties
IUPAC Name |
tert-butyl N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N4O2/c1-10-20-12(16(17,18)19)9-13(21-10)23-7-5-11(6-8-23)22-14(24)25-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIBIKARDOZLDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial cytoplasmic membrane. The compound interacts with the membrane, leading to its depolarization.
Mode of Action
The compound’s mode of action involves the dissipation of the bacterial membrane potential. This is suggested by the strong bactericidal properties it exhibits against susceptible and drug-resistant Gram-positive bacteria.
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it disrupts the normal functioning of the membrane, which is crucial for various cellular processes.
Biological Activity
Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article explores its biological activity, synthesizing data from various studies and highlighting its implications in therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a pyrimidine moiety, which is further modified by a trifluoromethyl group. This unique structure contributes to its biological activity.
1. Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance:
- Activity Against Drug-resistant Strains : Compounds in this class have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid .
- Bactericidal Properties : The compound exhibits strong bactericidal properties against both susceptible and drug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, while showing no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
2. Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been investigated, particularly their ability to inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses:
- Inhibition of IL-1β Release : Compounds structurally related to this compound have been shown to concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, indicating a potential role in reducing inflammatory responses .
Case Studies
Several studies have explored the structure-activity relationship (SAR) of this compound and its analogs:
| Compound | Activity | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound A | Antibacterial | 2.5 | Effective against MRSA |
| Compound B | Anti-inflammatory | 10 | Inhibits IL-1β release |
| Compound C | Antiviral | 5 | Shows robust antiviral potency |
These findings highlight the versatility of the compound's biological activities across different pathways.
The mechanisms by which this compound exerts its effects are still under investigation. Computational modeling has suggested potential binding sites within target proteins that may facilitate its inhibitory effects on bacterial growth and inflammatory pathways .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations :
- Carbamate vs.
- Heterocycle Substitution: Substituting pyrimidine with pyridine (e.g., 4-cyanopyridin-2-yl) reduces ring electronegativity, impacting π-π stacking interactions .
- Trifluoromethyl vs. Sulfonyl/Phenoxy: The 6-CF₃ group in the parent compound offers strong electron-withdrawing effects and hydrophobicity, whereas 2-methylsulfonyl-6-phenoxy substituents increase steric bulk and polarity, likely affecting solubility and membrane permeability .
Physicochemical Properties
| Property | Parent Compound | 4-Fluoro Benzamide Analog | Methylsulfonyl-Phenoxy Analog |
|---|---|---|---|
| Molecular Weight | 369.34 | 382.40 | 448.50 |
| LogP (Predicted) | ~2.5 (High lipophilicity) | ~3.0 (Increased polarity) | ~1.8 (Polar sulfonyl group) |
| Solubility | Low (Hydrophobic CF₃) | Moderate (Amide polarity) | Low (Bulky phenoxy group) |
| Metabolic Stability | High (CF₃ resists oxidation) | Moderate | Low (Sulfonyl susceptibility) |
Q & A
Q. What are the key synthetic strategies for preparing Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate with high purity?
The synthesis involves two critical steps:
Boc Protection : The piperidine amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a polar solvent (e.g., THF or DCM) under inert atmosphere to prevent hydrolysis .
Pyrimidine Coupling : A nucleophilic substitution reaction attaches the 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group to the Boc-protected piperidine. Optimized conditions include using Cs₂CO₃ as a base in DMF at 100°C for 5 hours to enhance reaction efficiency .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by HPLC ensures >95% purity. Critical parameters include moisture control during Boc protection and rigorous temperature monitoring .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrimidine ring protons at 6.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 361.36) .
- HPLC : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms spatial arrangement of the piperidine-pyrimidine system .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
ICReDD’s integrated approach combines quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to predict optimal conditions:
- Reaction Path Search : Identifies energy barriers for pyrimidine coupling steps .
- Solvent Selection : COSMO-RS simulations evaluate solvent effects on reaction kinetics .
- Machine Learning : Trains models on existing data (e.g., reaction yields, solvent/base combinations) to recommend conditions for scaling .
Q. How should researchers address stability challenges during storage and handling?
- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent Boc group hydrolysis .
- Incompatibilities : Avoid strong acids/bases (e.g., TFA removes Boc) and oxidizers (e.g., peroxides) .
- Stability Monitoring : Use periodic HPLC to detect degradation products (e.g., free piperidine or pyrimidine fragments) .
Q. What methodologies elucidate this compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) via the pyrimidine core .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) using immobilized target proteins .
- Cellular Assays : Dose-response studies in HEK293 or HepG2 cells validate target modulation (e.g., IC₅₀ for kinase inhibition) .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Orthogonal Validation : Repeat assays with alternative methods (e.g., fluorescence polarization vs. radiometric assays) .
- Metabolite Screening : LC-MS identifies in vitro metabolites that may alter activity (e.g., trifluoromethyl group oxidation) .
- Conformational Analysis : Molecular dynamics simulations assess if flexible piperidine-pyrimidine conformers affect binding .
Methodological Notes
- Synthesis Scalability : Pilot-scale reactions (10+ grams) require continuous flow systems to maintain temperature control during exothermic steps .
- Troubleshooting NMR Peaks : Use DEPT-135 to distinguish CH₂/CH₃ groups in the piperidine ring .
- Ecotoxicity Testing : Follow OECD 201/202 guidelines for algal and Daphnia magna assays to assess environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
